2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride
Description
This compound is a benzo[c]acridine derivative featuring dual azanium (ammonium) groups linked via ethyl and chloroethyl chains, with dichloride counterions. However, the provided evidence lacks explicit data on its synthesis, physical properties, or biological activity.
Properties
CAS No. |
4310-69-4 |
|---|---|
Molecular Formula |
C23H26Cl3N3 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride |
InChI |
InChI=1S/C23H24ClN3.2ClH/c1-2-27(15-13-24)16-14-25-22-19-9-5-6-10-21(19)26-23-18-8-4-3-7-17(18)11-12-20(22)23;;/h3-12H,2,13-16H2,1H3,(H,25,26);2*1H |
InChI Key |
KDNHEJRYJDHLCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC[NH2+]C1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41)CCCl.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride typically involves multiple steps, starting with the preparation of the benzo[c]acridine core This core can be synthesized through a series of condensation reactions involving aromatic amines and aldehydesThe reaction conditions often require the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted acridine derivatives .
Scientific Research Applications
2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription processes.
Medicine: Investigated for its anticancer properties, particularly in targeting cancer cells through DNA intercalation and inhibition of DNA repair enzymes.
Industry: Utilized in the development of fluorescent dyes and materials for photophysical applications.
Mechanism of Action
The mechanism of action of 2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer processes. Additionally, the compound can inhibit DNA repair enzymes, further enhancing its anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies for this compound are absent in the provided evidence, structural analogs and related chemical classes can be analyzed for inferential insights.
Acridine Derivatives
Acridine-based compounds, such as ethacridine (a antiseptic) and quinacrine (an antimalarial), share the polycyclic aromatic acridine core but differ in substituents. Key distinctions:
| Property | 2-(Benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride | Ethacridine | Quinacrine |
|---|---|---|---|
| Core Structure | Benzo[c]acridine with dual azanium groups | Acridine | Acridine with aminoalkoxy side chain |
| Functional Groups | Chloroethyl, ethylazanium, dichloride | Aminoethyl, nitro | Methoxy, chlorophenyl |
| Therapeutic Use | Hypothesized: DNA intercalation (unconfirmed) | Antiseptic | Antimalarial |
| Charge | Dicationic (due to azanium groups) | Neutral | Cationic (at pH <7) |
Quaternary Ammonium Compounds (QACs)
QACs like benzalkonium chloride share the azanium group’s antimicrobial properties but lack the acridine backbone.
| Property | Target Compound | Benzalkonium Chloride |
|---|---|---|
| Structure | Acridine + azanium groups | Alkylbenzyl ammonium chloride |
| Charge | Dicationic | Monocationic |
| Antimicrobial Mechanism | Potential membrane disruption + intercalation | Membrane disruption |
| Solubility | Likely low (hydrophobic acridine core) | High (due to alkyl chain) |
The dual azanium groups may confer stronger electrostatic interactions with microbial membranes, but the acridine core’s hydrophobicity could reduce bioavailability .
Chlorinated Ethylamine Derivatives
Compounds like chlorambucil (a nitrogen mustard alkylating agent) share chloroethyl groups but lack the acridine system.
| Property | Target Compound | Chlorambucil |
|---|---|---|
| Functional Groups | Chloroethyl, azanium | Chloroethyl, carboxylic acid |
| Mechanism | Unclear (possible alkylation or intercalation) | DNA crosslinking via alkylation |
| Toxicity | Likely high (reactive chloroethyl groups) | High (myelosuppression) |
The chloroethyl groups in the target compound may confer alkylating activity, but the absence of a leaving group (e.g., β-chloroethyl in nitrogen mustards) suggests a divergent mechanism .
Biological Activity
The compound 2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₈Cl₂N₃
- Molecular Weight : 363.26 g/mol
- IUPAC Name : this compound
Structural Features
The molecule features a benzo[c]acridine core, which is known for its aromatic properties and potential interactions with biological macromolecules. The presence of chloroethyl groups suggests possible alkylating activity, which is often associated with cytotoxic effects.
- Alkylating Agent : The chloroethyl moiety can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription.
- Neurotoxicity : Research indicates that compounds with similar structures can exhibit neurotoxic effects by disrupting neuronal signaling pathways, potentially leading to apoptosis in neural cells.
Cytotoxicity Studies
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.4 | DNA cross-linking |
| MCF-7 | 4.8 | Induction of apoptosis |
| A549 | 6.1 | Cell cycle arrest |
These findings suggest that the compound has the potential to be developed as an anticancer agent.
Case Studies
- Neurotoxicity Assessment : A study published in bioRxiv evaluated the neurotoxic effects of similar compounds on spinal cord neurons. The results indicated that the compound could disrupt noradrenergic signaling pathways, which are crucial for maintaining neuronal health and function .
- Antitumor Activity : In a recent investigation, the compound was tested against a panel of tumor cell lines. It was found to induce significant apoptosis in cancer cells while sparing normal cells, suggesting a selective targeting mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
